

# Chemical and physical properties of Dioxopromethazine hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dioxopromethazine

Cat. No.: B076312

[Get Quote](#)

## Dioxopromethazine Hydrochloride: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Dioxopromethazine** hydrochloride is a phenothiazine derivative with a multifaceted pharmacological profile. This document provides an in-depth technical guide on its core chemical and physical properties, mechanism of action, and analytical methodologies. Quantitative data are presented in structured tables for clarity, and key concepts are visualized through diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

### Chemical and Physical Properties

**Dioxopromethazine** hydrochloride, also known as Promethazine Sulfone, is a metabolite of Promethazine.<sup>[1]</sup> It is a white or yellowish crystalline powder with a bitter taste and is odorless.<sup>[2]</sup> The following tables summarize its key chemical and physical properties based on available data.

### Chemical Identification

Identifier	Value
Chemical Name	10-[2-(Dimethylamino)propyl]-10H-phenothiazine 5,5-dioxide hydrochloride
Synonyms	Dioxoprome, Dioxopromethaxine Hydrochloride, Prothanon, 9,9-Dioxopromethazine[1]
CAS Number	13754-56-8[1]
Molecular Formula	C <sub>17</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub> S·HCl[3] or C <sub>17</sub> H <sub>17</sub> ClN <sub>2</sub> O <sub>2</sub> S
Molecular Weight	352.88 g/mol or 348.84708 g/mol
EINECS Number	239-237-2 or 1308068-626-2

## Physicochemical Properties

Property	Value
Melting Point	127-129°C
Boiling Point	478.451 °C at 760 mmHg or 502.7°C at 760 mmHg
Density	1.224 g/cm <sup>3</sup>
Solubility	Soluble in water, slightly soluble in ethanol. Chloroform (Slightly), Methanol (Slightly, Heated)
pKa (Predicted)	8.88 ± 0.50
Appearance	White to off-white powder
Vapor Pressure	2.57E-09 mmHg at 25°C
Refractive Index	1.605
Flash Point	243.159 °C

## Mechanism of Action and Pharmacological Effects

**Dioxopromethazine** hydrochloride exhibits a complex mechanism of action by targeting multiple receptor systems, which contributes to its diverse pharmacological effects. Its primary actions are antagonism of histamine H1, dopamine D2, and muscarinic acetylcholine receptors. There is also evidence suggesting modulation of serotonin and glutamate pathways.

## Receptor Antagonism

- **Histamine H1 Receptor Antagonism:** This action is responsible for its antihistaminic effects, making it useful for treating allergic conditions such as pruritus and urticaria. This also contributes to its sedative properties.
- **Dopamine D2 Receptor Antagonism:** By blocking D2 receptors in the brain, **Dioxopromethazine** can produce antiemetic and antipsychotic effects.
- **Muscarinic Acetylcholine Receptor Antagonism:** Its anticholinergic properties contribute to its anti-nausea and anti-vomiting effects by reducing gastrointestinal motility and secretions. This can also lead to side effects like dry mouth and blurred vision.

## Other Neuromodulatory Effects

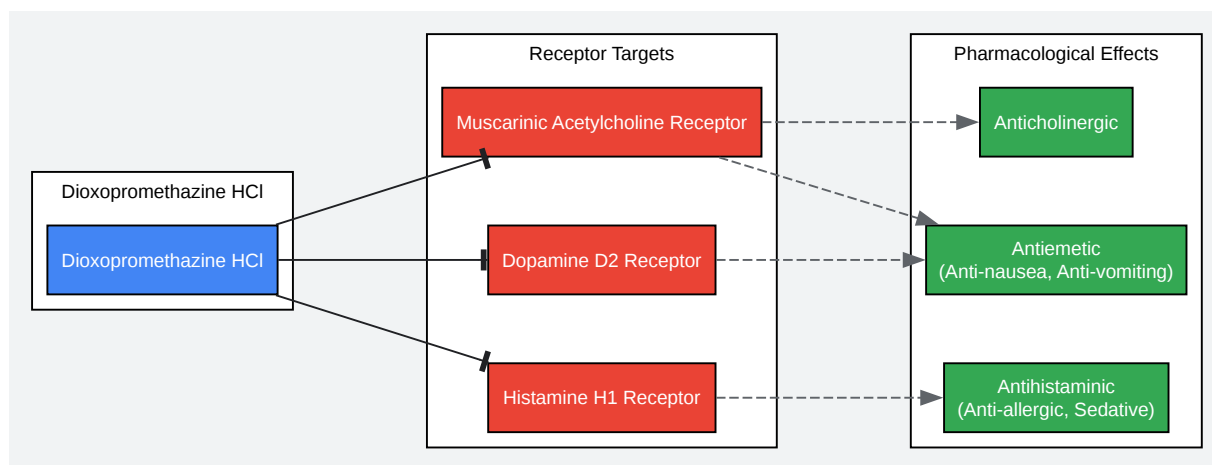
Some studies suggest that **Dioxopromethazine** also interacts with serotonin receptors (5-HT<sub>2A</sub> and 5-HT<sub>2C</sub>) and modulates glutamate neurotransmission, which may contribute to a broader efficacy in neuropsychiatric disorders.

## Pharmacological Profile

Based on its mechanism of action, **Dioxopromethazine** hydrochloride is characterized by the following pharmacological effects:

- Antihistaminic
- Sedative
- Antiemetic
- Anticholinergic
- Antitussive

The following diagram illustrates the primary signaling pathways affected by **Dioxopromethazine** hydrochloride.



[Click to download full resolution via product page](#)

Caption: Primary mechanism of **Dioxopromethazine** HCl via receptor antagonism.

## Experimental Protocols & Analytical Methods

Detailed, step-by-step experimental protocols for the synthesis or analysis of **Dioxopromethazine** hydrochloride are not extensively available in the public domain. However, the literature mentions several analytical techniques used for its detection and quantification, particularly in the context of pharmacokinetic studies.

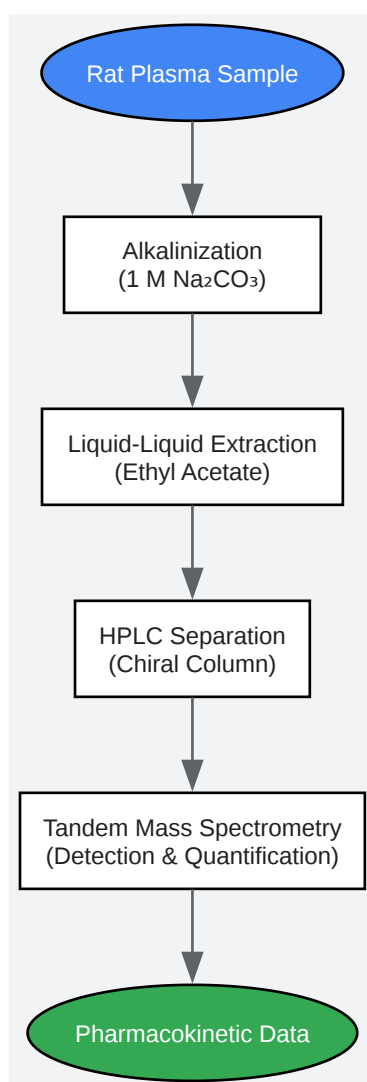
### Chromatographic Methods

A reliable and specific enantioselective HPLC-MS/MS method has been developed for the quantification of R- and S-**Dioxopromethazine** in rat plasma.

- **Sample Preparation:** Plasma samples were alkalinized with 1 M  $\text{Na}_2\text{CO}_3$ , followed by liquid-liquid extraction of the **Dioxopromethazine** enantiomers and an internal standard (diphenhydramine) using ethyl acetate.
- **Instrumentation:** High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

- Monitoring Transitions: The mass transitions monitored were  $m/z$  317.2  $\rightarrow$  86.1 for **Dioxopromethazine** enantiomers and  $m/z$  256.2  $\rightarrow$  167.1 for the internal standard.
- Validation: The method demonstrated good linearity ( $r^2 > 0.995$ ) in the range of 1.00 - 80.00 ng/mL, with a lower limit of quantitation (LLOQ) of 1.00 ng/mL. The intra-day and inter-day precisions (RSD%) were below 12.3%, and accuracies (RE%) were within -10.5% to 6.6%.

The following diagram provides a high-level workflow for this analytical method.



[Click to download full resolution via product page](#)

Caption: Workflow for HPLC-MS/MS analysis of **Dioxopromethazine** enantiomers.

## Other Analytical Methods

Other cited methods for the detection of **Dioxopromethazine** hydrochloride include:

- Fluorescence analysis
- UV spectrophotometry
- High-performance capillary electrophoresis
- Flow injection chemiluminescence
- Molecular imprinting electrode-based methods

## Pharmacokinetics and Metabolism

**Dioxopromethazine** is a metabolite of Promethazine and is primarily metabolized in the liver and excreted via the kidneys. Pharmacokinetic studies in rats have shown that the disposition of **Dioxopromethazine** enantiomers is stereoselective, with significant differences observed in the main pharmacokinetic parameters between the R- and S-isomers. The chiral inversion of the enantiomers was not observed during these studies. The half-life of **Dioxopromethazine** is reported to be in the range of 20 to 30 hours, allowing for once-daily dosing.

## Conclusion

**Dioxopromethazine** hydrochloride is a pharmacologically active compound with a well-defined profile as a multi-receptor antagonist. Its chemical and physical properties have been characterized, and analytical methods for its quantification in biological matrices are established. The stereoselective pharmacokinetics of its enantiomers present an important consideration for further drug development. This guide provides a foundational understanding for researchers and scientists working with this compound. Further research into detailed experimental protocols and comprehensive metabolic profiling would be beneficial to the scientific community.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cas 13754-56-8, DIOXOPROMETHAZINE HCL | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. herzpharmaceuticals.com [herzpharmaceuticals.com]
- To cite this document: BenchChem. [Chemical and physical properties of Dioxopromethazine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076312#chemical-and-physical-properties-of-dioxopromethazine-hydrochloride]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)